5-(2-aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride
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Overview
Description
5-(2-aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride is a heterocyclic compound that contains a pyrimidine ring substituted with an aminoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using ethylenediamine or similar reagents.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.
Formation of the Thiol Group: The thiol group can be introduced through thiolation reactions using thiourea or similar reagents.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or other functional groups.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Addition: Common reagents include acids, bases, and organometallic compounds.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Addition: Adducts with various electrophiles or nucleophiles.
Scientific Research Applications
5-(2-aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biochemistry: It can be used as a probe or reagent in biochemical assays to study enzyme activity, protein interactions, and other biological processes.
Materials Science: It can be used in the synthesis of functional materials such as polymers, nanomaterials, and coordination complexes.
Chemical Biology: It can be used to study the mechanisms of action of various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 5-(2-aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can act as an inhibitor, activator, or modulator of these targets, depending on its specific structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyrimidine: Similar structure but lacks the aminoethyl and thiol groups.
4-Methylpyrimidine-2-thiol: Similar structure but lacks the aminoethyl group.
5-(2-Aminoethyl)pyrimidine-2-thiol: Similar structure but lacks the methyl group.
Uniqueness
5-(2-aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride is unique due to the presence of both the aminoethyl and thiol groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry.
Properties
CAS No. |
2613385-21-8 |
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Molecular Formula |
C7H13Cl2N3S |
Molecular Weight |
242.2 |
Purity |
95 |
Origin of Product |
United States |
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